molecular formula C16H13BrN2O3 B13044761 Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13044761
M. Wt: 361.19 g/mol
InChI Key: KGIABHLNNRQENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1860802-12-5) is a high-purity brominated pyrazolopyridine derivative designed for advanced pharmaceutical research and development. With a molecular formula of C16H13BrN2O3 and a molecular weight of 361.20 g/mol , this compound serves as a versatile and crucial synthetic intermediate. Its molecular structure features a bromine atom and a benzyloxy group, making it a valuable substrate for cross-coupling reactions and further functionalization to create a diverse array of novel pyrazolo[1,5-a]pyridine derivatives . This compound is part of a class of molecules investigated for their potential in therapeutic applications, particularly in the development of kinase inhibitors for the treatment of various cancers . Researchers value this chemical for its utility in constructing targeted molecular libraries. The product is provided with a guaranteed purity of 95% and is intended for research purposes only . It is strictly not for diagnostic, therapeutic, or personal use. Under no circumstances are AiFChem products provided for animal or personal utilization .

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

methyl 7-bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H13BrN2O3/c1-21-16(20)12-9-18-19-13(12)7-8-14(15(19)17)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

KGIABHLNNRQENO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Construction of the pyrazolo[1,5-a]pyridine core.
  • Introduction of the benzyloxy group at the 6-position via ether formation.
  • Bromination at the 7-position.
  • Esterification or introduction of the methyl carboxylate group at the 3-position.

These steps are often optimized for yield and selectivity using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Key Synthetic Steps and Conditions

Formation of the Pyrazolo[1,5-a]pyridine Core
  • Starting from aminopyrazole derivatives, condensation with suitable precursors (e.g., diethyl malonate) under basic conditions (e.g., sodium ethoxide) yields the pyrazolopyridine scaffold.
  • The reaction conditions typically involve reflux in ethanol or other polar solvents, with yields reported around 80-90%.
Introduction of the Benzyloxy Group
  • The benzyloxy substituent is introduced via etherification of the hydroxy group at the 6-position.
  • This is commonly achieved by reacting the hydroxy intermediate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate, often in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Typical yields for this step are in the range of 70-80%.
Bromination at the 7-Position
  • Selective bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to avoid over-bromination.
  • The position selectivity is guided by the electronic nature of the pyrazolopyridine ring.
  • Yields for bromination steps are generally high, around 80-90%.
Introduction of the Methyl Ester Group
  • The methyl ester at the 3-position can be introduced by esterification of the corresponding carboxylic acid or by using methylating agents on the carboxylate precursor.
  • Alternatively, Suzuki coupling of a halogenated pyrazolopyridine intermediate with methyl ester-containing boronic acids under palladium catalysis is employed.
  • Typical catalysts include Pd(PPh3)4 or Pd(dppf)Cl2, with bases such as potassium carbonate in solvents like dioxane or toluene.
  • Yields for this coupling step range from 55% to 75% depending on conditions.

Detailed Research Findings and Data Tables

Stepwise Yields and Conditions Summary

Step Reagents/Conditions Solvent Catalyst/Base Yield (%) Notes
Pyrazolopyridine core formation Aminopyrazole + diethyl malonate, reflux Ethanol Sodium ethoxide 89 High yield, base-catalyzed condensation
Benzyloxy group introduction Benzyl bromide + NaH or K2CO3 DMF or THF NaH/K2CO3 70-80 Ether formation via nucleophilic substitution
Bromination at 7-position NBS or Br2, controlled temperature Dichloromethane None 80-90 Selective bromination
Esterification / Suzuki coupling Methyl boronic acid + Pd catalyst, base Dioxane/toluene Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 55-75 Cross-coupling to introduce methyl ester

Representative Experimental Procedure (Adapted from Literature)

  • Step 1: To a stirred solution of 5-amino-3-methylpyrazole (1 equiv) in ethanol, sodium ethoxide (1.2 equiv) is added, followed by diethyl malonate (1.1 equiv). The mixture is refluxed for 6 hours. After cooling, the product is isolated by filtration and recrystallization to yield the pyrazolopyridine core.

  • Step 2: The hydroxy intermediate (1 equiv) is dissolved in DMF, and sodium hydride (1.5 equiv) is added under nitrogen atmosphere at 0 °C. Benzyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified by column chromatography.

  • Step 3: The benzyloxy intermediate is dissolved in dichloromethane, and N-bromosuccinimide (1.1 equiv) is added portionwise at 0 °C. The reaction is stirred for 2 hours, then quenched with sodium thiosulfate solution, extracted, and purified.

  • Step 4: For the methyl ester introduction, the brominated intermediate is subjected to Suzuki coupling with methyl boronic acid (1.5 equiv) in the presence of Pd(PPh3)4 (5 mol%) and potassium carbonate (3 equiv) in dioxane/water mixture under reflux for 8 hours. After cooling, the mixture is filtered and purified by chromatography.

Notes on Optimization and Industrial Relevance

  • Continuous flow reactors and automated synthesis platforms have been reported to improve yields and reproducibility for such multi-step syntheses.
  • The choice of solvent and catalyst loading significantly affects the efficiency of Suzuki coupling.
  • Protecting groups and selective functionalization strategies are crucial to avoid side reactions, especially during bromination and etherification steps.
  • Purification typically involves column chromatography or recrystallization, with careful monitoring by NMR and mass spectrometry to confirm structure and purity.

Summary Table of Key Characteristics

Property Data
Molecular Formula C16H13BrN2O3
Molecular Weight 361.19 g/mol
Core Structure Pyrazolo[1,5-a]pyridine
Key Substituents Benzyloxy at 6-position, Bromine at 7-position, Methyl ester at 3-position
Typical Synthetic Route Multi-step: condensation, etherification, bromination, Suzuki coupling
Reported Yields 55-90% per step
Catalysts Used Pd(PPh3)4, Pd(dppf)Cl2
Bases Used Sodium ethoxide, NaH, K2CO3
Solvents Ethanol, DMF, Dioxane, Dichloromethane

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Benzyl alcohol derivatives.

    Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is primarily investigated for its potential as an inhibitor of specific kinases involved in cancer and other diseases.

Kinase Inhibition

Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit significant activity against AXL and c-MET kinases, which are implicated in tumor progression and metastasis. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Table 1: Comparison of Kinase Inhibitors

Compound NameTarget KinaseActivity Level
This compoundAXLHigh
Other Pyrazolo Compoundsc-METModerate

Anti-Cancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The compound's structure allows it to effectively interact with the ATP-binding sites of kinases, leading to a decrease in their activity .

Pharmacological Studies

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion of this compound.

Bioavailability and Efficacy

Recent pharmacological research indicates that the bioavailability of this compound can be optimized through formulation adjustments, enhancing its therapeutic efficacy . Studies involving different formulations have shown varying levels of bioavailability, which directly impacts the compound's effectiveness in clinical settings.

Case Study: Gantenerumab Formulation Comparison

  • Two formulations were tested: a high concentration liquid formulation and a lyophilized formulation.
  • Results indicated significant differences in PK parameters, demonstrating the importance of formulation on drug efficacy .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms through which this compound exerts its effects on cellular pathways. Future studies will focus on:

  • Combination Therapies: Investigating the synergistic effects when combined with other chemotherapeutic agents.
  • Targeted Delivery Systems: Developing nanoparticle-based delivery mechanisms to enhance targeted action against tumors.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interaction with Receptors: Binding to cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Key Data/Applications References
This compound C₁₇H₁₃BrN₂O₃ (estimated) ~389.2 6-benzyloxy, 7-Br, 3-COOCH₃ Intermediate for kinase inhibitors -
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₁BrN₂O₂ 283.13 6-Br, 7-CH₃, 3-COOCH₂CH₃ Lab reagent; halogenated building block
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-18-4) C₁₀H₁₀N₂O₂ 206.21 6-CH₃, 3-COOCH₃ Simpler analog; lower reactivity
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-93-7) C₁₀H₉BrN₂O₂ 269.10 5-Br, 3-COOCH₂CH₃ Positional isomer; distinct reactivity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₉H₂₇N₃O₆S 557.61 Thiazolo-pyrimidine core; multiple substituents Crystallography study (mp 207–209°C)

Key Observations

Substituent Effects :

  • Halogen Position : Bromine at position 7 (target compound) vs. position 5 (CAS 885276-93-7) alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Ester Groups : Methyl esters (e.g., target compound) vs. ethyl esters (e.g., CAS 885276-93-7) influence solubility and hydrolysis rates. Ethyl esters generally exhibit slower hydrolysis due to increased steric bulk .

Physical Properties: Melting points for halogenated pyrazolo[1,5-a]pyridines (e.g., 207–209°C for compound in ) suggest higher crystallinity compared to non-halogenated analogs. The benzyloxy group in the target compound likely increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability in biological systems.

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods for ethyl 6-bromo-7-methyl derivatives, involving cyclization of hydrazine intermediates with halogenated ketones .
  • In contrast, benzoxazole carboxylates (e.g., ) require refluxing with aryl acids, highlighting divergent strategies for heterocycle formation .

Pharmaceutical Relevance :

  • Selpercatinib (), a pyrazolo[1,5-a]pyridine-based drug, demonstrates the scaffold’s utility in kinase inhibition. The target compound’s bromine and benzyloxy groups could enable similar applications via Suzuki-Miyaura couplings .

Biological Activity

Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 65417-07-4) is a compound within the pyrazolo[1,5-a]pyridine class, which has garnered interest for its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrN2O3C_{16}H_{13}BrN_{2}O_{3}. The presence of the benzyloxy group is significant as it may influence the compound's interaction with biological targets.

Pharmacological Activities

1. Kinase Inhibition
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit inhibitory effects on various kinases. Specifically, this compound has been identified as an inhibitor of AXL and c-MET kinases. These kinases are involved in critical signaling pathways related to cell growth and differentiation, making them important targets in cancer therapy .

2. Agonist Activity at Benzodiazepine Receptors
The benzyloxy substituent in related compounds has been shown to act as an agonist at benzodiazepine receptors (BZR). Studies suggest that similar structural motifs can enhance binding affinity and efficacy at these receptors, potentially leading to anxiolytic effects .

3. Anticancer Potential
The inhibition of AXL and c-MET kinases by this compound suggests potential anticancer properties. Overexpression of these kinases is often associated with tumor progression and metastasis. Thus, targeting these pathways may provide therapeutic benefits in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits AXL and c-MET kinases; potential for cancer therapy
BZR AgonismActs as an agonist at benzodiazepine receptors
Anticancer EffectsImplicated in inhibiting tumor growth via kinase pathways

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazolo[1,5-a]pyridine derivatives, including this compound. These studies typically employ molecular dynamics simulations to predict binding affinities and conformational stability when interacting with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.